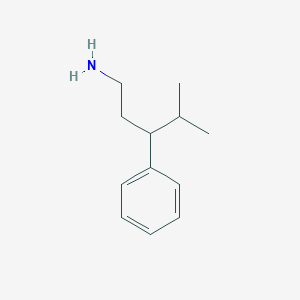![molecular formula C12H12F3NO B13548668 N-[(1r,3r)-3-(trifluoromethyl)cyclobutyl]benzamide](/img/structure/B13548668.png)
N-[(1r,3r)-3-(trifluoromethyl)cyclobutyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1r,3r)-3-(trifluoromethyl)cyclobutyl]benzamide is a compound that features a trifluoromethyl group attached to a cyclobutyl ring, which is further connected to a benzamide moiety. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
This process can be achieved using various reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators . The cyclobutyl ring can be constructed through cyclization reactions, and the benzamide moiety is introduced via amidation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the development of efficient purification techniques to ensure high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(1r,3r)-3-(trifluoromethyl)cyclobutyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, CrO3
Reducing agents: LiAlH4, NaBH4
Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
N-[(1r,3r)-3-(trifluoromethyl)cyclobutyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties due to the presence of the trifluoromethyl group
Mécanisme D'action
The mechanism of action of N-[(1r,3r)-3-(trifluoromethyl)cyclobutyl]benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. This interaction can modulate various biological pathways, leading to the observed pharmacological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(1r,3r)-3-(fluoromethyl)cyclobutyl]benzamide
- 3-(trifluoromethyl)benzamide
- 4-(trifluoromethyl)benzamide
Uniqueness
N-[(1r,3r)-3-(trifluoromethyl)cyclobutyl]benzamide is unique due to the presence of the trifluoromethyl group on a cyclobutyl ring, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and biological activity, making it a valuable molecule for various applications .
Propriétés
Formule moléculaire |
C12H12F3NO |
|---|---|
Poids moléculaire |
243.22 g/mol |
Nom IUPAC |
N-[3-(trifluoromethyl)cyclobutyl]benzamide |
InChI |
InChI=1S/C12H12F3NO/c13-12(14,15)9-6-10(7-9)16-11(17)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,16,17) |
Clé InChI |
BZTZOQKZVBYHIK-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1NC(=O)C2=CC=CC=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


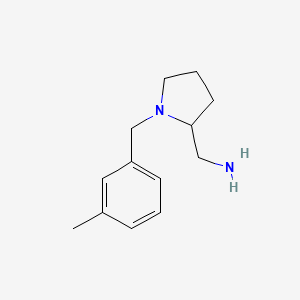
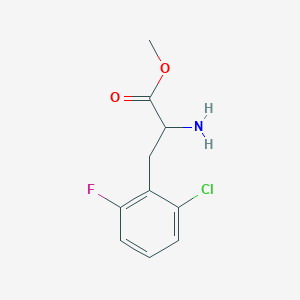
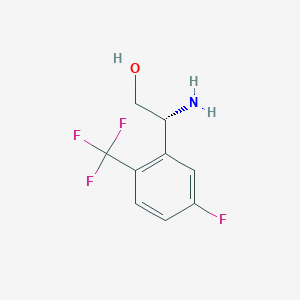
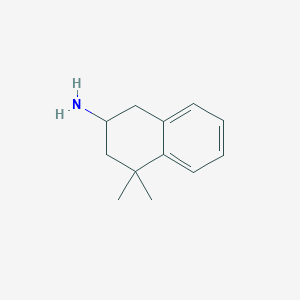
![2-amino-N-methyl-2-phenyl-N-[(pyridin-3-yl)methyl]acetamide hydrochloride](/img/structure/B13548603.png)
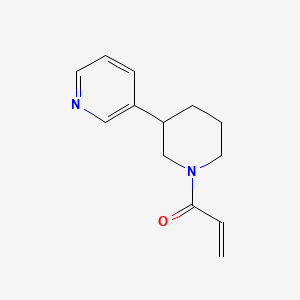
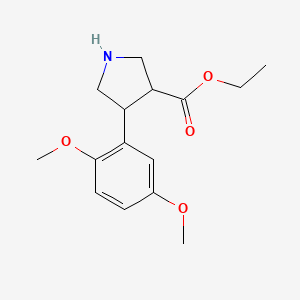
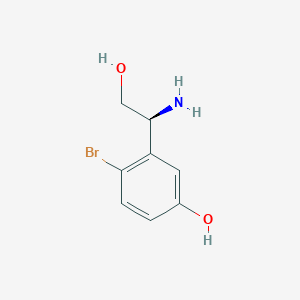
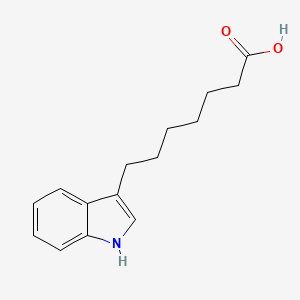
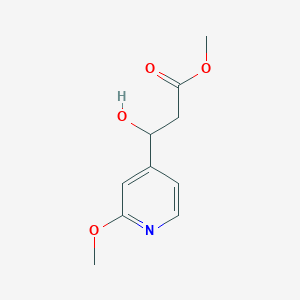
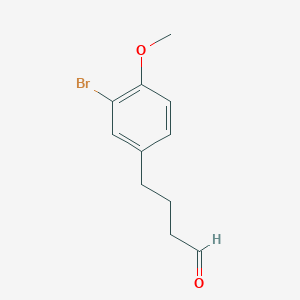
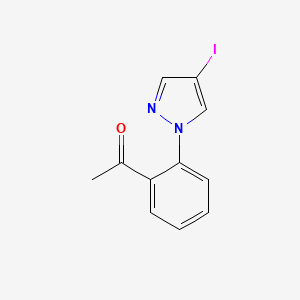
![4-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-1-carboxylicacid](/img/structure/B13548670.png)
